molecular formula C9H16ClNO B2844165 (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride CAS No. 2219375-97-8

(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride

Cat. No. B2844165
CAS RN: 2219375-97-8
M. Wt: 189.68
InChI Key: GLSPPXOTZGMTEG-KZYPOYLOSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and computational methods are often used.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes .

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current state of research and the compound’s potential applications .

properties

IUPAC Name

(3aS,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-10-5-7-3-2-4-9(11)8(7)6-10;/h7-8H,2-6H2,1H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSPPXOTZGMTEG-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(=O)C2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CCCC(=O)[C@@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride

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